molecular formula C18H23N3 B15199186 N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine

Cat. No.: B15199186
M. Wt: 281.4 g/mol
InChI Key: SGOGGRWKNJRAMP-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine: is a chemical compound that features a piperidine ring substituted with a benzyl group and a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine typically involves the reaction of 1-benzylpiperidine with pyridin-2-amine under specific conditions. One common method includes:

    Starting Materials: 1-benzylpiperidine and pyridin-2-amine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-amine moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation Products: Corresponding N-oxide derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted pyridin-2-amine derivatives.

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents targeting neurological disorders.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It may modulate signaling pathways related to dopamine, serotonin, or norepinephrine, influencing neurological functions and behaviors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(Furan-2-ylmethyl)pyridin-2-amine
  • 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct pharmacological and chemical properties. Its combination of a piperidine ring with a benzyl group and a pyridin-2-amine moiety makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C18H23N3/c1-2-6-17(7-3-1)15-21-12-9-16(10-13-21)14-20-18-8-4-5-11-19-18/h1-8,11,16H,9-10,12-15H2,(H,19,20)

InChI Key

SGOGGRWKNJRAMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=CC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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